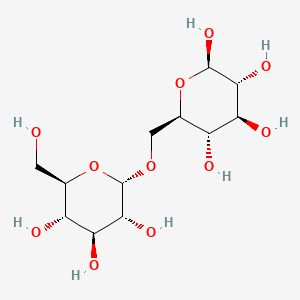
6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose can be synthesized through enzymatic rearrangement (isomerization) of sucrose. This process involves the use of enzymes such as glucosyltransferases, which facilitate the transfer of glucose units to form the desired glycosidic linkage . The reaction typically occurs under mild conditions, with controlled temperature and pH to optimize enzyme activity .
Industrial Production Methods: Industrial production of this compound involves the enzymatic conversion of sucrose using immobilized enzyme systems. This method allows for continuous production and high yields. The product is then purified through crystallization and drying processes to obtain a high-purity compound suitable for various applications .
化学反应分析
Types of Reactions: 6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose undergoes several types of chemical reactions, including:
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed:
Oxidation: Formation of glucuronic acid derivatives.
Reduction: Formation of reduced sugar alcohols such as sorbitol.
Substitution: Formation of various glycosylated derivatives.
科学研究应用
6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose involves its interaction with enzymes that recognize glycosidic bonds. In the digestive system, it is hydrolyzed by alpha-glucosidases to release glucose molecules, which are then absorbed into the bloodstream . This slow digestion process results in a lower glycemic response compared to other sugars .
相似化合物的比较
Isomaltulose (6-O-alpha-D-glucopyranosyl-D-fructose): Similar structure but with a fructose unit instead of a second glucose unit.
Maltose (4-O-alpha-D-glucopyranosyl-D-glucose): Differing glycosidic linkage (alpha-1,4) and different metabolic properties.
Cellobiose (4-O-beta-D-glucopyranosyl-D-glucose): Beta-glycosidic linkage and different enzymatic hydrolysis pathways.
Uniqueness: 6-O-alpha-D-glucopyranosyl-beta-D-glucopyranose is unique due to its alpha-1,6-glycosidic bond, which imparts distinct physical and chemical properties. Its slow digestion rate and lower glycemic index make it a valuable compound for dietary and medical applications .
属性
CAS 编号 |
37169-69-0 |
|---|---|
分子式 |
C12H22O11 |
分子量 |
342.30 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1 |
InChI 键 |
DLRVVLDZNNYCBX-BTLHAWITSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


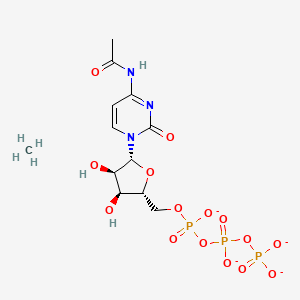
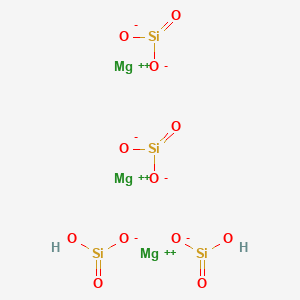

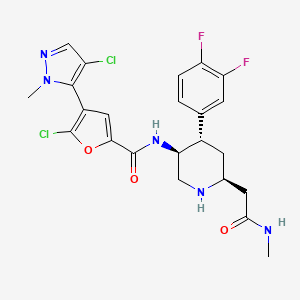
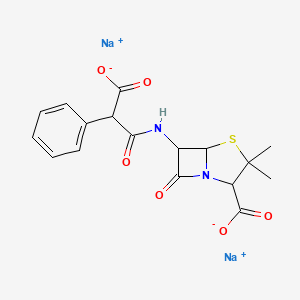
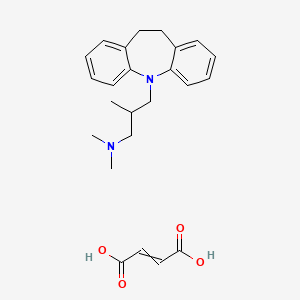
![2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775389.png)
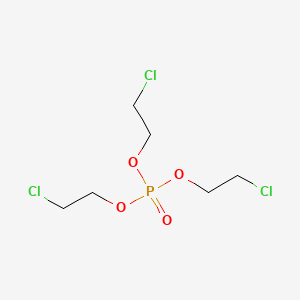
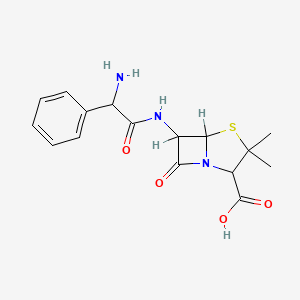
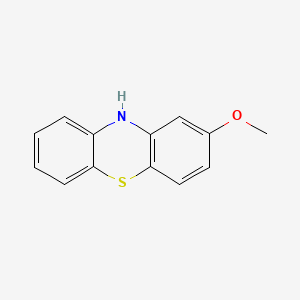
![[2-methoxy-3-(4,5,10-triazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),3,7,10,12(16)-hexaen-11-yl)phenyl]boronic acid](/img/structure/B10775411.png)
![(3R,4S,5S,6R)-2-[[(2R,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775416.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B10775423.png)
![[(8S,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate;hydrate](/img/structure/B10775434.png)
